1-Methyl-5-oxopyrrolidine-2-carbonitrile
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Overview
Description
1-Methyl-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 1-Methyl-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method includes the cyclization of a nitrile precursor with a suitable amine under controlled temperature and pressure conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
1-Methyl-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Scientific Research Applications
1-Methyl-5-oxopyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Methyl-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
1-Methyl-5-oxopyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolidine: A parent compound with a similar structure but lacking the nitrile and oxo groups.
1-Methyl-2-pyrrolidinone: A compound with a similar structure but different functional groups.
2-Pyrrolidinecarbonitrile: A compound with a similar nitrile group but different substitution patterns. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C6H8N2O |
---|---|
Molecular Weight |
124.14 g/mol |
IUPAC Name |
1-methyl-5-oxopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3 |
InChI Key |
RRTKANGRKDQQJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(CCC1=O)C#N |
Origin of Product |
United States |
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